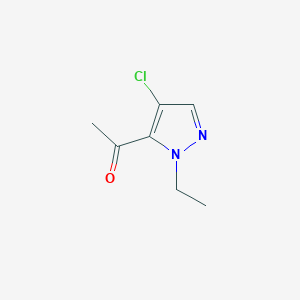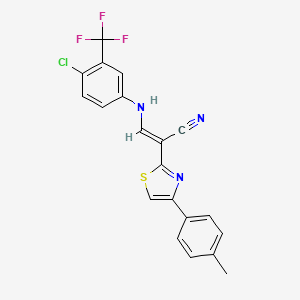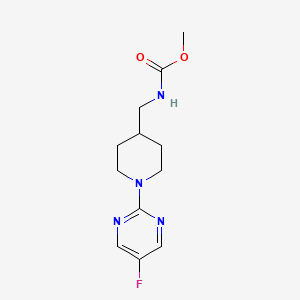
3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea, or “CDB” for short, is an organic compound commonly used in scientific research. It is a compound of low molecular weight and is a colorless, crystalline solid. CDB is a versatile compound with a wide range of applications in laboratory research and is used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Synthesis and Biological Activities
The chemical structure of 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea, due to its complexity and functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its applications in scientific research primarily involve the synthesis of novel compounds with potential biological activities.
Synthetic Pathways and Intermediate Utility : The compound serves as a key intermediate in synthesizing analogs with bronchial dilator and adrenergic stimulant properties. Its derivatives, obtained through palladium-catalyzed reactions, showcase significant antifungal activities, marking its importance in creating biologically active molecules (Damez et al., 2001).
Antibacterial and Anticancer Potential : The compound's derivatives exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria, underlining its potential in addressing antibiotic resistance challenges. Moreover, specific structural modifications have led to compounds demonstrating anticancer activity, particularly against the MCF-7 cancer cell line, highlighting its role in the development of new cancer therapies (Mulwad & Mir, 2008); (Núñez et al., 2006).
Chemical Transformations and New Molecules : Research has also focused on the synthesis of novel 1,5-benzodioxepine derivatives with potential local anesthetic activity. This illustrates the compound's utility in generating new chemical entities that could serve as leads in the development of local anesthetics (Daukshas et al., 1989).
Electrochromic Materials : Beyond pharmacological activities, derivatives of 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea have been explored for their potential in creating electrochromic materials. These materials, capable of absorbing the visible spectrum, could have significant applications in smart windows and display technologies (İçli et al., 2010).
properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-7-11(16)15-12(17)14-8-2-3-9-10(6-8)19-5-1-4-18-9/h2-3,6H,1,4-5,7H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONUWPFXMLUCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)NC(=O)CCl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/no-structure.png)






![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2580251.png)




![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)
![N-(1-cyanocyclopentyl)-2-[[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2580260.png)